molecular formula C18H13F2OP B1273482 Bis(4-fluorophenyl)phenylphosphine oxide CAS No. 54300-32-2

Bis(4-fluorophenyl)phenylphosphine oxide

Cat. No. B1273482
CAS RN: 54300-32-2
M. Wt: 314.3 g/mol
InChI Key: AAYLOGMTTMROGA-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)phenylphosphine oxide is a chemical compound that has been the subject of various studies due to its potential applications in materials science and organic synthesis. It serves as a precursor for the synthesis of various polymers and has been modified to enhance its properties for specific applications, such as flame retardancy and solubility in organic solvents .

Synthesis Analysis

The synthesis of bis(4-fluorophenyl)phenylphosphine oxide and its derivatives typically involves reactions such as Friedel–Crafts acylation, aromatic nucleophilic substitution, and sulfonation. For instance, the compound has been synthesized by Friedel–Crafts acylation from bis(4-chloroformylphenyl)phenylphosphine oxide and fluorobenzene . Sulfonation of the compound has been achieved using fuming sulfuric acid, leading to the production of sulfonated monomers suitable for commercial production . These synthetic routes are designed to be economical and efficient, with considerations for scalability and environmental impact .

Molecular Structure Analysis

The molecular structure of bis(4-fluorophenyl)phenylphosphine oxide derivatives has been characterized using various analytical techniques, including NMR, IR spectroscopy, and crystallography. The crystal structure of related phosphine oxides has been determined, providing insights into interatomic distances, angles, and the influence of steric congestion on the molecular structure . These structural analyses are crucial for understanding the properties of the compound and designing new materials with desired characteristics.

Chemical Reactions Analysis

Bis(4-fluorophenyl)phenylphosphine oxide undergoes various chemical reactions that are essential for the development of new materials. For example, it can participate in aromatic nucleophilic substitution reactions to form poly(phosphine oxide ether ketone)s . It can also be involved in rearrangement reactions under basic conditions or upon heating, as seen with (2-hydroxyphenylmethylene)bis(phosphine oxides) . These reactions are fundamental for the synthesis of polymers with specific properties, such as high thermal stability and solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-fluorophenyl)phenylphosphine oxide and its derivatives have been extensively studied. These compounds exhibit high glass transition temperatures, excellent thermal stability, and good solubility in common organic solvents . The introduction of sulfonate groups improves the solubility and provides a basis for applications in polymer electrolyte membranes for fuel cells . The inherent viscosities, thermal stability, and water contact angles of the polymers derived from this compound have been measured, indicating their potential for high-performance applications .

Scientific Research Applications

1. Catalyst for Hydroformylation Reactions

  • Application Summary: Bis(4-fluorophenyl)phenylphosphine oxide is used as a catalyst in hydroformylation reactions . Hydroformylation, also known as oxo synthesis, is an important industrial process for the production of aldehydes from alkenes. This process involves the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond.

2. Preparation of Chlorine-Tolerant Polymers for Desalination

  • Application Summary: Bis(4-fluorophenyl)phenylphosphine oxide is used in the preparation of chlorine-tolerant polymers for desalination . Desalination is the process of removing salt and other minerals from seawater to make it suitable for human consumption and irrigation. Chlorine-tolerant polymers are beneficial in this process as they can withstand the corrosive effects of chlorine, which is often used as a disinfectant in water treatment.

3. Crosslinking Agent in Preparation of Polymer Electrolyte Membranes for Fuel Cell Applications

  • Application Summary: Bis(4-fluorophenyl)phenylphosphine oxide is used as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications . Polymer electrolyte membranes (also known as proton exchange membranes) are a key component of certain types of fuel cells, where they serve to conduct protons from the anode to the cathode while blocking the passage of gases.

4. Flame Retardant and Dielectric Properties Enhancer for Epoxy Resin

  • Method of Application: A fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP). BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .
  • Results/Outcomes: The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.% . Meanwhile, BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP . Additionally, the incorporation of BFPPO reduced the dielectric constant and dielectric loss factor of the EP thermosets at different frequencies . These results indicated the potential applications of BFPPO-modified EP thermosets in the field of advanced electronic materials .

Safety And Hazards

Bis(4-fluorophenyl)phenylphosphine oxide is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYLOGMTTMROGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202669
Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluorophenyl)phenylphosphine oxide

CAS RN

54300-32-2
Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Record name BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE
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Synthesis routes and methods

Procedure details

A mixture of anhydrous ethylether and dried magnesium 5 g was put in a reaction vessel, into which a solution of parabromofluorobezene 35 g dissolved in anhydrous ethylether 50 ml subsequently was added slowly to prepare a Grignard reagent. Into this Grignard reagent, a solution of dichlorophenylphosphine oxide 19.5 g dissolved in anhydrous ethylether was added for a reaction. After performing the reaction, the solution was washed with distilled water and moisture was removed therefrom with a drying agent. Thereafter, the resulting solution was concentrated under a reduced pressure and was vacuum-distilled to give 25.77 g of bis(4-fluorophenyl)phenylphosphine oxide, which was then subjected to the treatment of infrared spectrum analysis and NMR spectrum analysis to insure the existence of P=O and --P--C6H4 -- groups therein.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
S Kaiti, E Fossum - Journal of Polymer Science Part A: Polymer …, 2006 - Wiley Online Library
A thorough study of the polymerization behavior of 4‐fluoro‐4′‐hydroxytriphenyl‐phosphine oxide, 2, under nucleophilic aromatic substitution reactions has been carried out. The …
Number of citations: 8 onlinelibrary.wiley.com
K Miyatake, AS Hay - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
Three arylene difluoride monomers containing phosphine oxide (1), phosphinic acid (2), or phosphinate ester (3) groups were prepared and polymerized with bisphenol A to give novel …
Number of citations: 24 onlinelibrary.wiley.com
Y Zhang, JC Tebby, JW Wheeler - Journal of Polymer Science …, 1997 - Wiley Online Library
The new polymerisation monomer bis[4‐(2‐aminoethyl)aminophenyl]‐phenylphosphine oxide (p‐BAPPO) was prepared in good yield by the nucleophilic substitution reaction between …
Number of citations: 6 onlinelibrary.wiley.com
R Hifumi, I Tomita - Polymer, 2020 - Elsevier
Poly(arylene ether phosphine oxide)s and poly(arylene ether phosphine sulfide)s with high refractive indices and low birefringences have been developed. The poly(arylene ether …
Number of citations: 5 www.sciencedirect.com
S Hirose, K Nakamura, T Hatakeyama… - Sen'i Gakkaishi, 1987 - jstage.jst.go.jp
Aromatic polyethers, polyether I and II were synthesized by the reaction of bis (4-fluorophenyl) phenylphosphine oxide(BFPO) with alkali salt of 2, 2-bis (4-hydroxyphenyl) propane and 4…
Number of citations: 26 www.jstage.jst.go.jp
M Laskoski, DD Dominguez, TM Keller - Polymer, 2007 - Elsevier
A series of multiple aromatic ether-linked phthalonitrile resins containing an aromatic ether phosphine oxide group in the backbone have been synthesized and characterized. The …
Number of citations: 149 www.sciencedirect.com
JG Smith Jr, JW Connell, PM Hergenrother - Polymer, 1994 - Elsevier
Phenylphosphine oxide-containing poly(arylene ether)s were prepared by the aromatic nucleophilic displacement reaction of a new phenylphosphine oxide-containing bisphenol with …
Number of citations: 53 www.sciencedirect.com
Y Ding, AS Hay - Journal of Polymer Science Part A: Polymer …, 1998 - Wiley Online Library
A series of cyclic(arylene ether) oligomers containing the phenylphosphine oxide moiety has been synthesized by reaction of bis(4‐fluorophenyl)phenylphosphineoxide with dihydroxy …
Number of citations: 16 onlinelibrary.wiley.com
ES Yoo, KS Nahm, DJ Yoo - Journal of Energy Engineering, 2016 - koreascience.kr
This study relates to a polymer electrolyte membrane for improved performance fuel cell, were researched with respect to properties required for driving a fuel cell. The bis (4-…
Number of citations: 0 koreascience.kr
H Satpathi, D Pospiech, S Banerjee, B Voit - Polymer degradation and …, 2014 - Elsevier
A comparative study of the decomposition and combustion behavior of systematically varied linear polyether analogs is reported. Properties of aromatic polyethers of bisphenol A/or 4,4…
Number of citations: 6 www.sciencedirect.com

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